molecular formula C18H24N4OS B2465346 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-phenethylacetamide CAS No. 1323313-70-7

2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-phenethylacetamide

Cat. No. B2465346
CAS RN: 1323313-70-7
M. Wt: 344.48
InChI Key: IXRARJUVEPHNSB-UHFFFAOYSA-N
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Description

2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-phenethylacetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound has been studied extensively for its potential therapeutic uses in treating various diseases, including cancer and autoimmune disorders. In

Scientific Research Applications

Antimicrobial Activity

The synthesis of 1,3,4-thiadiazole derivatives involving this compound has been explored for its antimicrobial potential . Researchers have tested these derivatives against bacterial strains such as E. coli, B. mycoides, and the fungal pathogen C. albicans. Notably, some of the synthesized compounds demonstrated superior antimicrobial activity compared to others.

Anticancer Properties

Thiadiazole derivatives, including those containing the 1,3,4-thiadiazole ring, have been investigated for their anticancer effects . While specific studies on this compound are limited, its structural features make it a promising candidate for further evaluation in cancer research.

Medicinal Chemistry

The versatility of 1,3,4-thiadiazoles has led to their exploration in medicinal chemistry. Researchers have studied their potential as anthelmintic, antiarthropodal, and fungicidal agents . Additionally, their chemical reactivity allows for the synthesis of various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds.

Chemical Reactivity

The compound’s hydrazonoyl halide moiety (–C(X):NNH–) makes it interesting for synthetic chemistry. Reactions involving this functional group can lead to diverse compounds with potential applications .

Mechanism of Action

Target of Action

The primary targets of the compound “2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide” are currently unknown. The compound belongs to the class of 1,3,4-thiadiazole derivatives , which have been found to exhibit a wide range of biological activities.

Mode of Action

Other 1,3,4-thiadiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The exact mode of action of this specific compound would require further experimental investigation.

Biochemical Pathways

Other 1,3,4-thiadiazole derivatives have been found to interact with various biochemical pathways, including those involved in antimicrobial activity

Result of Action

Other 1,3,4-thiadiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial effects . The specific effects of this compound would require further experimental investigation.

properties

IUPAC Name

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-14-20-21-18(24-14)16-8-11-22(12-9-16)13-17(23)19-10-7-15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRARJUVEPHNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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